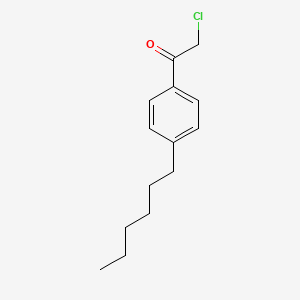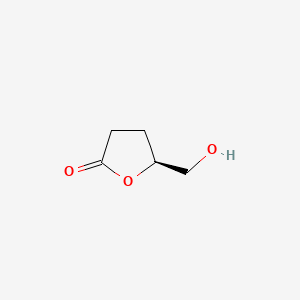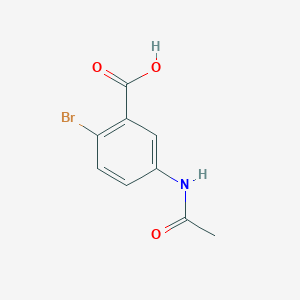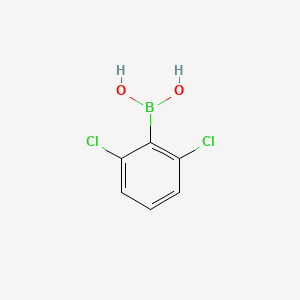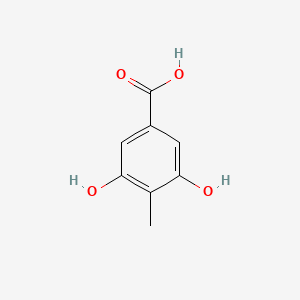
3,5-Dihydroxy-4-methylbenzoic acid
Overview
Description
3,5-Dihydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, given its hydroxyl groups .
Biochemical Pathways
The biochemical pathways affected by 3,5-Dihydroxy-4-methylbenzoic acid are currently unknown. It is possible that it may influence pathways related to oxidative stress or inflammation, given its structural similarity to other phenolic compounds .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is possible that it may exert antioxidant or anti-inflammatory effects, similar to other phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dihydroxy-4-methyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. The use of catalysts such as palladium or platinum can facilitate the oxidation reactions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dihydroxy-4-methylbenzoic acid can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 3,5-dihydroxy-4-methylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Alcohols or alkyl halides, acidic or basic catalysts.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry: 3,5-Dihydroxy-4-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but lacks the methyl group.
4-Hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyl group.
3,5-Dihydroxybenzoic acid: Similar structure but lacks the methyl group.
Uniqueness: 3,5-Dihydroxy-4-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,5-dihydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRXSZDSGYLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372708 | |
| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28026-96-2 | |
| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3,5-dihydroxy-4-methylbenzoic acid?
A: this compound has been isolated from various natural sources, including fungi like Penicillium rubrum [] and Penicillium janthinellium Biourge [], as well as from lichen [].
Q2: What are the potential applications of this compound in material science?
A: Research suggests that this compound can be used as a monomer in the synthesis of polyester membranes for reverse osmosis desalination. These membranes demonstrate excellent water permeability, high rejection of sodium chloride and boron, and remarkable resistance to chlorine degradation []. This application holds significant promise for improving water purification technologies.
Q3: How does the structure of this compound relate to its biological activity?
A: While this compound itself exhibits alpha-glucosidase inhibition, researchers have investigated the structure-activity relationship by synthesizing derivatives []. Bromination of related compounds, like methyl β-orsellinate, has led to derivatives with enhanced antimicrobial activity against specific bacterial strains []. This highlights the importance of structural modifications in influencing the biological activity of this class of compounds.
Q4: Are there efficient methods to synthesize this compound?
A: Yes, researchers have developed a five-step synthesis of this compound starting from tri-O-methylgallic acid []. This synthetic route allows for the controlled production of the compound for further research and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

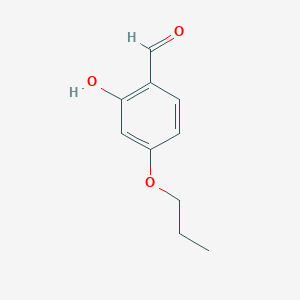
![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)
